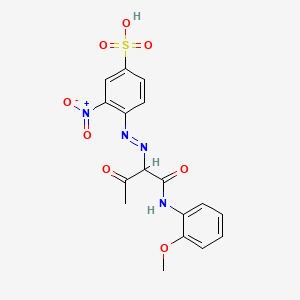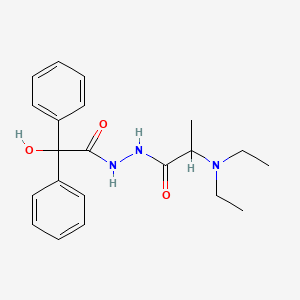
2-(diethylamino)-N'-(2-hydroxy-2,2-diphenylacetyl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)-N’-(2-hydroxy-2,2-diphenylacetyl)propanehydrazide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-N’-(2-hydroxy-2,2-diphenylacetyl)propanehydrazide typically involves multiple steps, starting with the preparation of 2-hydroxy-2,2-diphenylacetyl chloride. This intermediate is then reacted with diethylamine and propanehydrazide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)-N’-(2-hydroxy-2,2-diphenylacetyl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
2-(diethylamino)-N’-(2-hydroxy-2,2-diphenylacetyl)propanehydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(diethylamino)-N’-(2-hydroxy-2,2-diphenylacetyl)propanehydrazide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-2,2-diphenylacetyl chloride
- Diethylamine derivatives
- Propanehydrazide analogs
Uniqueness
What sets 2-(diethylamino)-N’-(2-hydroxy-2,2-diphenylacetyl)propanehydrazide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
128156-90-1 |
|---|---|
Molecular Formula |
C21H27N3O3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-(diethylamino)-N'-(2-hydroxy-2,2-diphenylacetyl)propanehydrazide |
InChI |
InChI=1S/C21H27N3O3/c1-4-24(5-2)16(3)19(25)22-23-20(26)21(27,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-16,27H,4-5H2,1-3H3,(H,22,25)(H,23,26) |
InChI Key |
MSNDEESZOPRDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)C(=O)NNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


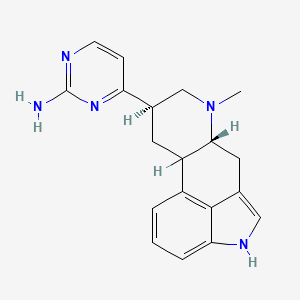
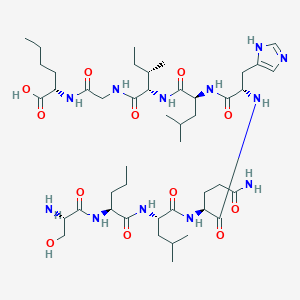
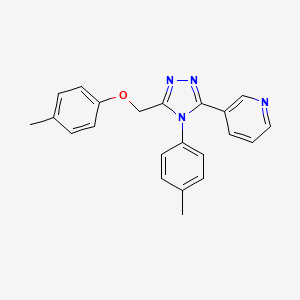

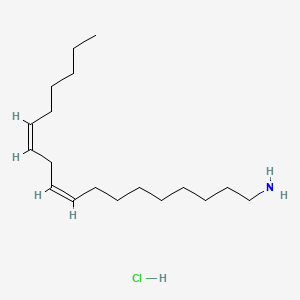
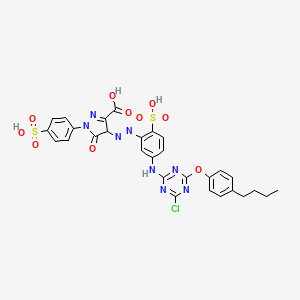
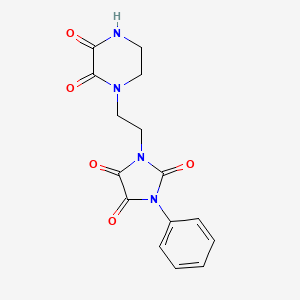
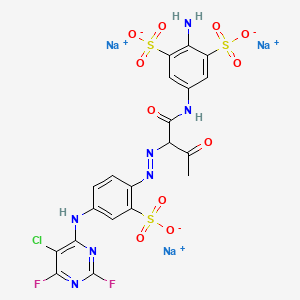

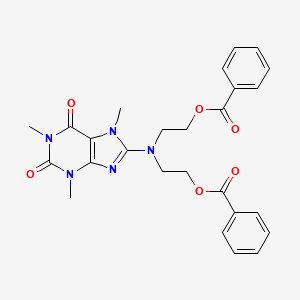
![calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12743863.png)
![3-benzylsulfanyl-9-chloro-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12743872.png)

